3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid
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Overview
Description
3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amino group with a Boc group, followed by the introduction of the difluorophenyl moiety through a series of coupling reactions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the difluorophenyl moiety or the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can be employed to replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with its target. The difluorophenyl moiety can enhance binding affinity and specificity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Lacks the difluorophenyl moiety, resulting in different chemical properties and biological activities.
3-(Boc-amino)-4-(2-fluorophenyl)butyric Acid: Contains only one fluorine atom, which can affect its reactivity and interactions.
3-(Boc-amino)-4-(3,4-difluorophenyl)butyric Acid: The position of the fluorine atoms can influence the compound’s properties and applications.
Uniqueness
3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid is unique due to the specific positioning of the difluorophenyl moiety, which can enhance its chemical stability and biological activity. The presence of the Boc-protected amino group also allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis and drug development.
Biological Activity
3-(Boc-amino)-4-(2,3-difluorophenyl)butyric acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a butyric acid backbone with a tert-butoxycarbonyl (Boc) protecting group on the amino functional group, along with a difluorophenyl moiety. The presence of fluorine atoms in the phenyl group enhances the compound's lipophilicity and may influence its biological interactions.
Molecular Formula: C15H20F2N\O2
Molecular Weight: Approximately 284.33 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism. This inhibition leads to increased levels of incretin hormones, which help regulate blood sugar levels .
- Modulation of Signaling Pathways: The compound may interact with various signaling pathways in cells, influencing processes such as apoptosis and cell proliferation. Its structural analogs have been studied for their effects on cancer cell lines .
Applications in Pharmaceutical Development
- Diabetes Management: As an intermediate in the synthesis of DPP-4 inhibitors like sitagliptin, this compound plays a crucial role in developing medications for type 2 diabetes. Sitagliptin has demonstrated significant hypoglycemic effects and is well-tolerated by patients .
- Peptide Synthesis: The Boc protecting group facilitates the formation of peptide bonds during solid-phase peptide synthesis, making this compound valuable for creating therapeutic peptides .
- Research Tool in Medicinal Chemistry: Researchers utilize this compound to explore new drug candidates, particularly those targeting metabolic disorders and cancer.
Case Study 1: DPP-4 Inhibition
A study investigated the efficacy of various Boc-protected amino acids, including this compound, as DPP-4 inhibitors. The findings indicated that modifications in the phenyl ring significantly impacted inhibitory activity. The difluorophenyl group was associated with enhanced potency compared to other substitutions .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of structurally similar compounds. The study revealed that certain derivatives exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer therapeutic options .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with related compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-(Boc-amino)-4-(2-chlorophenyl)butyric acid | C15H20ClN\O2 | Chlorine substitution; moderate DPP-4 inhibition |
3-(Boc-amino)-4-(2,4-dichlorophenyl)butyric acid | C15H20Cl2N\O2 | Increased lipophilicity; enhanced bioactivity |
3-(Boc-amino)-4-phenylbutyric acid | C15H21NO4 | Lacks halogen substitution; serves as a baseline for comparison |
Properties
Molecular Formula |
C15H19F2NO4 |
---|---|
Molecular Weight |
315.31 g/mol |
IUPAC Name |
4-(2,3-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-10(8-12(19)20)7-9-5-4-6-11(16)13(9)17/h4-6,10H,7-8H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
OVMNRTGXXYWGCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)F)F)CC(=O)O |
Origin of Product |
United States |
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